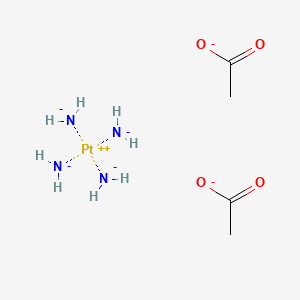
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the first position and a methyl ester group at the third position of the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-2,6-naphthyridine-3-carboxylate typically involves the formation of the naphthyridine ring followed by chlorination and esterification. One common method includes the cyclization of appropriate precursors under acidic conditions, followed by chlorination using reagents like thionyl chloride or phosphorus pentachloride. The final step involves esterification using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthyridine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Reduction: Formation of reduced naphthyridine derivatives.
Oxidation: Formation of N-oxide derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.
Wirkmechanismus
The mechanism of action of methyl 1-chloro-2,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
- 1,5-Naphthyridine derivatives
- 1,6-Naphthyridine derivatives
Uniqueness
Methyl 1-chloro-2,6-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H7ClN2O2 |
|---|---|
Molekulargewicht |
222.63 g/mol |
IUPAC-Name |
methyl 1-chloro-2,6-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-5-12-3-2-7(6)9(11)13-8/h2-5H,1H3 |
InChI-Schlüssel |
PFEFHKDDNWVEPU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C2C=CN=CC2=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(1R)-3,3'-Dibromo-5,5',6,6',7,7',8,8'-octahydro[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B15203681.png)


![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)





![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
